molecular formula C₂₀H₃₆O₂ B110173 E,E-2,13-Octadecadien-1-ol acetate CAS No. 86252-65-5

E,E-2,13-Octadecadien-1-ol acetate

Cat. No. B110173
CAS RN: 86252-65-5
M. Wt: 308.5 g/mol
InChI Key: NWRSOYAGXTXEMK-QRNOYXLNSA-N
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Description

E,E-2,13-Octadecadien-1-ol acetate is a chemical compound with the molecular formula C20H36O2 . It has an average mass of 308.499 Da and a monoisotopic mass of 308.271515 Da . It is also known by other names such as (2E

Scientific Research Applications

Synthesis and Chemical Properties

  • E,E-2,13-Octadecadien-1-ol acetate has been synthesized through various chemical processes. For instance, Ebata and Mori (1979) described a synthesis method for a mixture of related compounds using the Wittig reaction, highlighting its application in chemical synthesis (Ebata & Mori, 1979). Similarly, Voerman (1979) explored the chemical conversion of related compounds to synthesize different isomers of 3,13-octadecadien-1-ol acetate, demonstrating its chemical versatility (Voerman, 1979).

Application in Entomology and Pest Control

  • This compound has significant applications in entomology, particularly in pest control. Tumlinson et al. (1974) found that certain isomers of 3,13-octadecadien-1-ol acetate are effective in attracting male moths of specific species, suggesting its potential use as a pheromone in pest management (Tumlinson et al., 1974). Furthermore, Johnson, Lewis, and Snow (1991) demonstrated the efficacy of similar compounds in mating disruption as a method to control grape root borer populations (Johnson, Lewis, & Snow, 1991).

Analytical and Biochemical Studies

  • In the field of analytical chemistry, Islam et al. (2007) developed methods for analyzing and characterizing various isomers of octadecadienals and octadecadien-1-ols, including E,E-2,13-Octadecadien-1-ol acetate, for studying sex pheromones in moths (Islam et al., 2007). These methods are crucial for understanding the chemical ecology of insects and their interaction with the environment.

Ecological Implications

  • The use of E,E-2,13-Octadecadien-1-ol acetate in ecological studies, particularly in understanding insect behavior and ecology, is evident in research by Karandinos, Tumlinson, and Eichlin (2004). They explored the synergism and inhibition in the sesiidae sex pheromone system, providing insights into the ecological interactions of insects (Karandinos, Tumlinson, & Eichlin, 2004).

properties

IUPAC Name

[(2E,13E)-octadeca-2,13-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6+,18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRSOYAGXTXEMK-QRNOYXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCC/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074739, DTXSID101347252
Record name 2,13-Octadecadien-1-ol, 1-acetate, (2Z,13Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E,E-2,13-Octadecadien-1-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E,E-2,13-Octadecadien-1-ol acetate

CAS RN

86252-65-5, 105835-85-6
Record name 2,13-Octadecadien-1-ol, 1-acetate, (2Z,13Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E,E-2,13-Octadecadien-1-ol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,Z)-2,13-Octadecadienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Kaskoos, J Ahamad - 2022 - indianjournals.com
Rheum ribes Linn. (Polygonaceae) is an important medicinal plant abundantly growing in Iraqi Kurdistan. In Kurdish society this plant is traditionally used as laxative for the treatment of …
Number of citations: 1 www.indianjournals.com

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